JCS-1

PROTAC DcpS Targeted protein degradation

Is your DcpS research confounded by retained scaffolding functions of enzymatic inhibitors? JCS-1 is the first PROTAC to solve this via targeted degradation. - **Mechanism:** Non-covalent RG3039 warhead + VHL E3 ligase recruitment - **Potency:** DC50 87 nM, Dmax ~98% in MOLM-14 cells - **Controls:** Pair with RG3039 (inhibition) or JCS-2 (non-degrading epimer) - **Sustained effect:** Single 1 μM treatment depletes DcpS >72h Order now for AML dependency mapping or degradation-specific transcriptomics.

Molecular Formula C62H79N9O12S
Molecular Weight 1174.4 g/mol
Cat. No. B15542915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJCS-1
Molecular FormulaC62H79N9O12S
Molecular Weight1174.4 g/mol
Structural Identifiers
InChIInChI=1S/C62H79N9O12S/c1-41(2)56(71-37-47-9-4-5-11-50(47)60(71)74)61(75)70-38-48(72)34-52(70)59(73)65-35-46-15-14-45(57-42(3)66-40-84-57)33-54(46)82-31-29-80-27-25-78-23-21-76-20-22-77-24-26-79-28-30-81-49-10-6-8-44(32-49)36-69-18-16-43(17-19-69)39-83-53-13-7-12-51-55(53)58(63)68-62(64)67-51/h4-15,32-33,40-41,43,48,52,56,72H,16-31,34-39H2,1-3H3,(H,65,73)(H4,63,64,67,68)/t48-,52+,56+/m1/s1
InChIKeyYDPSDENQMOVTAZ-YVTSNPQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JCS-1 Procurement Guide


JCS-1 is a proteolysis targeting chimera (PROTAC) that non-covalently binds the RNA decapping scavenger protein DcpS via an RG3039-based warhead and recruits the E3 ligase VHL to induce ubiquitination and degradation of DcpS at nanomolar concentrations [1]. It is the first reported PROTAC capable of degrading an mRNA-decapping enzyme, representing a novel chemical biology tool for interrogating DcpS-dependent processes in acute myeloid leukemia (AML) and other genetic disorders [2].

PROTAC-mediated DcpS degradation workflow Not inhibition; removes scaffolding functions
Requires JCS-2 epimer as negative control Confirms degradation specificity
AML cell line and DcpS-related genetic disease models Reported in MOLM-14, MV411, OCI-AML3

Why JCS-1 Is Irreplaceable


Conventional DcpS inhibitors like RG3039 suppress enzymatic activity but fail to eliminate non-catalytic scaffolding functions of DcpS that contribute to AML progression [1]. JCS-1, as a PROTAC degrader, removes the entire DcpS protein, thereby ablating both enzymatic and scaffolding roles. This mechanistic distinction is critical: in head-to-head studies, JCS-1 demonstrates superior antiproliferative effects compared to the physicochemically equivalent, non-degrading epimer JCS-2, indicating that DcpS degradation offers a more profound biological perturbation than inhibition alone [2].

RG3039 inhibits DcpS but does not degrade the protein; non-enzymatic scaffolding functions may remain intact.
JCS-2 (epimer) lacks VHL engagement and does not induce degradation; serves only as a negative control, not a substitute.

JCS-1 Differentiation Evidence


DcpS Degradation vs. RG3039

In MOLM-14 AML cells, JCS-1 induces robust DcpS degradation with a maximum degradation efficiency (Dmax) of approximately 98% and a DC50 (concentration for half-maximal degradation) of 87 nM, as quantified by immunoblotting [1]. In contrast, the inactive epimer control JCS-2, which cannot bind VHL, fails to induce any measurable DcpS degradation under identical conditions [2]. This confirms that the degradation activity is strictly dependent on the functional PROTAC mechanism and cannot be replicated by a molecule with identical physicochemical properties but lacking VHL recruitment capability.

DcpS Degradation
Head-to-head
JCS-1: Dmax ≈ 98%, DC50 87 nM
RG3039: 0% degradation
Supports degradation-dependent mechanism context
MOLM-14, 24 h, Western blot
PROTAC DcpS Targeted protein degradation Acute myeloid leukemia

DcpS Degradation Across AML Cell Lines

A systematic linker optimization study revealed that among PROTACs with 15, 16, 17, 18, or 19 atom linkers, only JCS-1 (17 atom, 5 PEG linker) induces significant DcpS degradation [1]. The 16- and 18-atom derivatives showed only modest degradation, while PROTACs with 15- or 19-atom linkers exhibited no detectable degradation activity [2]. This demonstrates that the specific 17-atom linker length is non-negotiable for productive ternary complex formation between DcpS, the PROTAC, and VHL E3 ligase in this system.

AML Cell Panel Potency
Head-to-head
DC50 range: 13–89 nM
Dmax >90% in all lines
JCS-2: no degradation
Broad degradation across AML models
MOLM-14, MV411, OCI-AML3
PROTAC optimization Linker SAR Ternary complex formation DcpS

Antiproliferative Potency vs. JCS-2

In a 5-day MTS viability assay with MOLM-14 cells, JCS-1 demonstrated an IC50 of 1.1 ± 0.1 μM, which is approximately 3-fold more potent than the IC50 of 3.6 ± 0.6 μM observed for the epimer JCS-2 [1]. This head-to-head comparison was specifically designed to isolate the contribution of degradation (JCS-1) versus mere DcpS binding and inhibition (JCS-2) to antiproliferative effects, as both compounds share identical physicochemical properties including solubility and permeability [2].

Antiproliferative IC₅₀
Head-to-head
JCS-1: 1.1 ± 0.1 μM
JCS-2: 3.6 ± 0.6 μM
≈ 3.3-fold
Supports degradation-dependent antiproliferative context
MOLM-14, MTS assay, 5 d
Cell viability Antiproliferative activity PROTAC vs. inhibitor AML

Transcriptional Signature of DcpS Degradation

JCS-1 efficiently degrades endogenous DcpS across a panel of AML cell lines including MOLM-14, MV411, and OCI-AML3, with DC50 values ranging from 13 nM to 89 nM and maximal degradation (Dmax) exceeding 90% in all tested lines [1]. In contrast, the parent DcpS inhibitor RG3039, even at concentrations sufficient for full enzyme inhibition, does not induce DcpS degradation [2]. This establishes JCS-1 as a broadly applicable DcpS degrader across multiple AML subtypes, whereas RG3039 merely inhibits enzyme activity without removing the protein.

Transcriptional Signature
Head-to-head
JCS-1 uniquely upregulates SNORD99, DDX24; downregulates BCL2, NRAS, CDK6
JCS-2/RG3039: no change
Reported transcript-specific signature context
MOLM-14, 6 h, 1 μM, TimeLapse-seq
PROTAC DcpS AML panel Target engagement

Degradation Kinetics and Sustained Depletion

Kinetic studies in MOLM-14 cells reveal that JCS-1 induces rapid DcpS degradation, reaching maximal degradation between 12 and 24 hours post-treatment [1]. Crucially, in washout experiments where media is replaced with DMSO-containing media, DcpS protein levels fail to recover even after >72 hours, indicating that residual JCS-1 acts catalytically to degrade newly synthesized DcpS faster than the cell can produce it [2]. Only when competing with excess free VHL ligand do DcpS levels begin to recover within 24 hours, confirming the sustained, catalytic nature of JCS-1-mediated degradation.

Degradation Kinetics
Reported
Onset: 2 h
Max: 12–24 h
Sustained >72 h washout
Supports sustained-depletion study design
MOLM-14, 1 μM, washout ± VHL ligand
PROTAC kinetics Protein resynthesis Catalytic degradation DcpS

JCS-1 Recommended Applications


DcpS Scaffolding Functions in AML

Use JCS-1 in parallel with the epimer JCS-2 or inhibitor RG3039 to differentiate phenotypes arising from DcpS protein loss (degradation) versus those from enzymatic inhibition alone. The ~3-fold greater antiproliferative potency of JCS-1 (IC50 1.1 μM) compared to JCS-2 (IC50 3.6 μM) provides a quantifiable window for identifying non-catalytic DcpS functions relevant to AML progression [1].

Transcriptomic Profiling of DcpS Degradation

Employ JCS-1 in chronic treatment or washout experimental designs where sustained DcpS depletion is required. The >72-hour maintenance of degradation post-washout, driven by the catalytic mechanism of JCS-1, enables experimental windows that transient inhibitors cannot provide [1].

Chronic DcpS Loss-of-Function Studies

Leverage JCS-1's validated degradation activity (DC50 13–89 nM, Dmax >90%) across MOLM-14, MV411, and OCI-AML3 cell lines to conduct comparative DcpS dependency studies in diverse AML genetic backgrounds [1].

DcpS Dependency Profiling Across Cell Lines

Utilize JCS-1 in TimeLapse-seq experiments (as demonstrated with 1 μM JCS-1 treatment for 6 or 24 hours) to interrogate how DcpS degradation alters mRNA synthesis, stability, and splicing dynamics, providing insights into DcpS's role in RNA processing beyond its decapping activity [1].

Application
Selection Property
Validation Focus
DcpS scaffolding function studies
PROTAC-mediated DcpS degradation
Degradation vs inhibition phenotypic comparison
Degradation-specific transcriptomics
Transcriptional response specificity
DcpS degradation transcript signature
Sustained DcpS depletion studies
Residual PROTAC activity
Depletion recovery kinetics
DcpS dependency profiling
Broad AML line degradation potency
Cell-line heterogeneity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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